molecular formula C10H7ClN2O B1358847 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 400877-26-1

1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1358847
CAS RN: 400877-26-1
M. Wt: 206.63 g/mol
InChI Key: WZXGTPGACUQZRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and procedures used to create the compound. It can include the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the final product .


Molecular Structure Analysis

This involves determining the physical arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .

Scientific Research Applications

Synthesis of Novel Compounds

  • A study by Khalifa, Al-Omar, and Taha (2017) explored the synthesis of new 2-alkyloxypyridine-3-carbonitriles linked pyrenyl-pyrazole functions using 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde with different methyl aryl ketones (Khalifa, Al-Omar, & Taha, 2017).

Crystal Structure Analysis

Synthesis and Characterization of Chalcones

  • Another study by Khalifa, Al-Omar, and Ali (2017) focused on the synthesis and characterization of pyrenyl–pyrazole based chalcones using 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde (Khalifa, Al-Omar, & Ali, 2017).

Exploration of Anticonvulsant and Analgesic Properties

Synthesis of Symmetric 1,4-Dihydropyridines

Investigation of

Antimicrobial Activity6. Hamed et al. (2020) synthesized chitosan Schiff bases using pyrazole derivatives, including 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde, and evaluated their antimicrobial activities (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

QSAR Study of Derivatives

  • Kapase (2021) focused on the microwave-assisted synthesis of 1-substituted-3-aryl-1H-pyrazole-4-carbaldehyde derivatives, conducting a Quantitative Structure-Activity Relationship (QSAR) study on these compounds (Kapase, 2021).

Synthesis of Novel Pyrazole Derivatives

  • The synthesis of novel pyrazole derivatives using 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde was conducted by Hu et al. (2010), contributing to the development of new chemical entities (Hu, Ge, Ding, & Zhang, 2010).

Development of Non-Linear Optical (NLO) Materials

  • Lanke and Sekar (2016) synthesized a series of pyrazole-based derivatives and explored their potential as non-linear optical materials with large stokes shift and solid state emissions (Lanke & Sekar, 2016).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also involve recommendations for safe handling and disposal .

properties

IUPAC Name

1-(3-chlorophenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-2-1-3-10(4-9)13-6-8(7-14)5-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXGTPGACUQZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640861
Record name 1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

CAS RN

400877-26-1
Record name 1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde in the synthesis of the studied bipyrazole compounds, and what makes these compounds interesting for insecticidal applications?

A: 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde (compound 4 in the study) serves as a crucial building block in the multi-step synthesis of the novel bipyrazole compounds []. The synthesis starts with this aldehyde undergoing a Claisen-Schmidt reaction with 1-(3-(trifluoromethyl) phenyl) ethanone. This reaction forms a substituted arylketene, which then undergoes cyclization with hydrazine hydrate to generate the central 3-(3-trifluoromethylphenyl)-5-(3-chlorophenyl-1H-pyrazol)-4,5-dihydropyrazole structure. This molecule is then further reacted with various isocyanates to create a series of 15 novel bipyrazole compounds (ZJ1-15).

Q2: What structural characterization data was used to confirm the identity of the synthesized 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde and the final bipyrazole compounds?

A: The researchers primarily employed Mass Spectrometry (MS) and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy to confirm the structures of all synthesized compounds, including 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde and the final bipyrazole compounds []. These techniques provide information about the molecular weight, elemental composition, and proton environments within the molecules, allowing for structural elucidation and confirmation.

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